4-((4-Nitrophenyl)thio)butan-2-one
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Overview
Description
4-((4-Nitrophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitrophenyl)thio)butan-2-one typically involves the reaction of 4-nitrothiophenol with 4-chlorobutan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Nitrophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
- 4-(4-Hydroxy-4-phenylpiperidino)-3-penten-2-one .
Uniqueness
4-((4-Nitrophenyl)thio)butan-2-one is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
KQUVOEIMFCZXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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